molecular formula C13H24N2O3 B1457184 Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate CAS No. 926906-42-5

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate

Cat. No.: B1457184
CAS No.: 926906-42-5
M. Wt: 256.34 g/mol
InChI Key: SJIOEXVHZCHRRZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C13H24N2O3. It is a versatile intermediate used in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .

Properties

IUPAC Name

tert-butyl 3-piperidin-4-yloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIOEXVHZCHRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183412
Record name 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926906-42-5
Record name 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926906-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(4-piperidinyloxy)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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